

Ajugamarin F4 CAS number and database information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ajugamarin F4

Cat. No.: B1585201

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Ajugamarin F4: A Technical Guide for Researchers

CAS Number: 122587-84-2

This technical guide provides an in-depth overview of **Ajugamarin F4**, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its database information, isolation protocols, and known biological activities, with a focus on its potential anti-inflammatory and insect antifeedant properties.

Database and Chemical Information

Ajugamarin F4 is a natural product isolated from various plants of the *Ajuga* genus, including *Ajuga parviflora*, *Ajuga ciliata* Bunge, and *Ajuga macrosperma* var. *breviflora*.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	122587-84-2	[1][2][3]
Molecular Formula	C ₂₉ H ₄₂ O ₉	[1]
Molecular Weight	534.64 g/mol	[1]
Class	neo-Clerodane Diterpenoid	[4][5][6]

Database Identifiers:

While specific identifiers for **Ajugamarin F4** in major public databases like PubChem, ChemSpider, or ChEMBL were not prominently found in the conducted search, its CAS number is the most reliable identifier for sourcing and referencing this compound. Commercial suppliers like MedChemExpress and ChemFaces list the compound under this CAS number.[1][2]

Experimental Protocols

Isolation and Purification of Ajugamarin F4

The following is a generalized protocol for the isolation of **Ajugamarin F4** from *Ajuga* species, based on established methods for neo-clerodane diterpenoids.[7][8]

I. Plant Material and Extraction:

- **Plant Material:** Air-dried and powdered aerial parts of the selected *Ajuga* species are used as the starting material.
- **Extraction:** The powdered plant material is exhaustively extracted with a suitable solvent such as methanol or dichloromethane at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[7]

II. Chromatographic Separation:

- **Silica Gel Column Chromatography:** The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known neo-clerodane diterpenoids are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of methanol and water is a common mobile phase.[4][5]

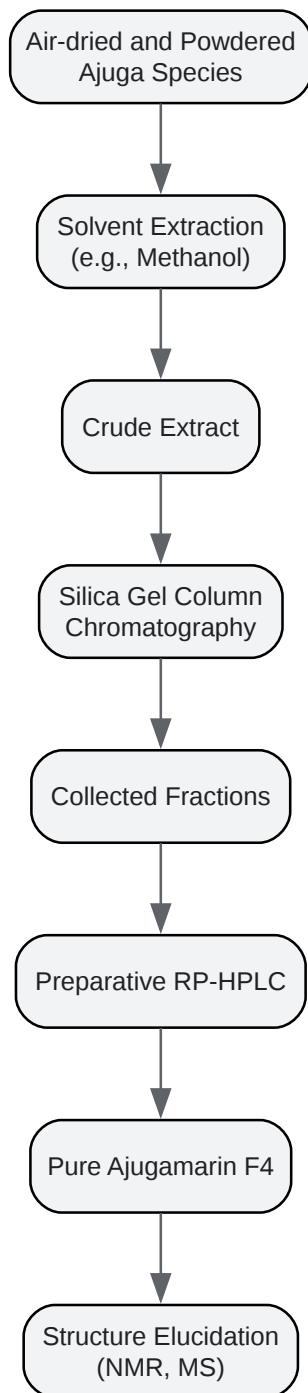
III. Structure Elucidation:

The structure of the isolated **Ajugamarin F4** is confirmed by spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[9]

Below is a workflow diagram for the general isolation process.

General Workflow for Ajugamarin F4 Isolation



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General workflow for the isolation of **Ajugamarin F4**.

Biological Activity and Signaling Pathways

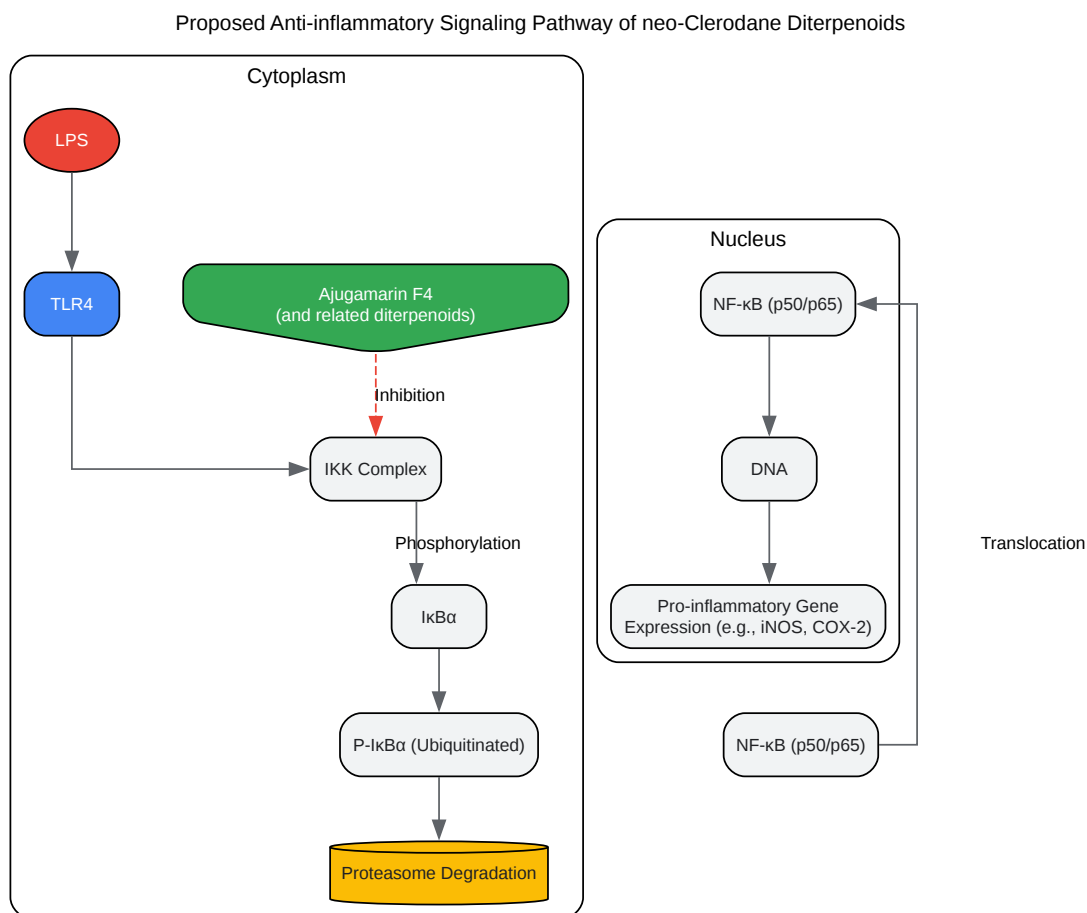
While specific quantitative biological activity data (e.g., IC₅₀ values) for **Ajugamarin F4** were not identified in the reviewed literature, the broader class of neo-clerodane diterpenoids exhibits significant anti-inflammatory and insect antifeedant properties.

Anti-inflammatory Activity

Neo-clerodane diterpenoids have been shown to possess anti-inflammatory effects.^{[10][11]} The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.^{[12][13]} NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Signaling Pathway:

The proposed anti-inflammatory mechanism of action for neo-clerodane diterpenoids, likely applicable to **Ajugamarin F4**, involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.



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Proposed anti-inflammatory signaling pathway.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their insect antifeedant properties.[6]

While specific data for **Ajugamarin F4** is not available, related compounds isolated from *Ajuga* species have demonstrated potent antifeedant activity against various insect larvae, such as *Spodoptera littoralis*. [4][5]

Experimental Protocol for Insect Antifeedant Assay (Leaf Disc No-Choice Method):

- Preparation of Test Solutions: **Ajugamarin F4** is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
- Treatment of Leaf Discs: Leaf discs from a host plant (e.g., cabbage for *Spodoptera litura*) are dipped into the test solutions. Control discs are treated with the solvent alone.
- Bioassay: A single, pre-starved insect larva is placed in a petri dish with a treated leaf disc.
- Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.
- Calculation: The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.[14]

Conclusion

Ajugamarin F4 is a neo-clerodane diterpenoid with potential for further investigation, particularly in the areas of anti-inflammatory and insect antifeedant activities. While specific quantitative data for this compound is currently limited in publicly accessible literature, the established biological activities of the broader class of neo-clerodane diterpenoids provide a strong rationale for its continued study. The experimental protocols and proposed signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic and practical applications of **Ajugamarin F4**.

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- To cite this document: BenchChem. [Ajugamarin F4 CAS number and database information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585201#ajugamarin-f4-cas-number-and-database-information]

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